N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-12-18(17-5-4-10-27-17)13(2)23(21-12)9-8-20-29(25,26)14-6-7-16-15(11-14)22(3)19(24)28-16/h4-7,10-11,20H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIRLAFHTCJNRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3C)C)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a unique combination of structural motifs including:
- Furan ring : Known for its biological activity.
- Pyrazole moiety : Associated with various pharmacological effects.
- Benzo[d]oxazole : Contributes to the compound's potential therapeutic properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The furan and pyrazole rings can bind to enzymes and receptors, modulating their activity. The sulfonamide group enhances solubility and bioavailability, facilitating transport within biological systems.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities:
1. Antimicrobial Activity
Compounds similar to this compound have demonstrated significant antimicrobial properties. For instance:
2. Anticancer Activity
Studies have shown that pyrazole derivatives exhibit cytotoxic effects against cancer cell lines:
- For example, certain derivatives have IC50 values indicating effective inhibition of cell growth in MCF7 and A549 cell lines (IC50 = 3.79 µM and 26 µM respectively) .
3. Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent:
- Research indicates substantial anti-inflammatory effects with HRBC membrane stabilization percentages ranging from 86.70% to 99.25% for various derivatives .
Case Studies and Research Findings
Synthesis and Preparation
The synthesis of this compound involves several steps:
- Formation of Pyrazole Ring : Synthesized via condensation reactions.
- Introduction of Furan Ring : Achieved through cyclization reactions.
- Coupling Reaction : Furan and pyrazole intermediates are coupled under catalytic conditions.
- Sulfonamide Formation : Final step involves reaction with sulfonyl chlorides .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties, including those similar to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide. Pyrazoles have been recognized for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of pyrazole have shown promising results against breast and prostate cancer through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Activity
Compounds with pyrazole structures are also noted for their anti-inflammatory effects. They function by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This property makes them potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) . The sulfonamide group in this compound may enhance its bioactivity by improving solubility and bioavailability.
Synthetic Approaches
The synthesis of this compound can be achieved through various methods involving the reaction of furan derivatives with pyrazole intermediates followed by sulfonamide formation. The synthetic pathways typically involve multiple steps, including condensation reactions and cyclization processes .
Table 1: Key Steps in Synthesis
| Step | Reaction Type | Reagents Used | Outcome |
|---|---|---|---|
| 1 | Condensation | Furan + Pyrazole Derivative | Formation of Intermediate |
| 2 | Cyclization | Intermediate + Sulfonamide Reagent | Target Compound |
Structural Characterization
The structural characterization of this compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques help confirm the molecular structure and purity of synthesized compounds .
Antiviral Activity
Emerging research indicates that pyrazole derivatives exhibit antiviral properties, particularly against Hepatitis C Virus (HCV). Studies have shown that compounds structurally related to this compound can inhibit viral replication by targeting specific viral proteins .
Potential in Neurological Disorders
Research into pyrazole-containing compounds suggests their potential application in treating neurological disorders due to their neuroprotective effects. These effects may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, we compare it with structurally analogous sulfonamide and heterocyclic derivatives. Key compounds and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity: The target compound’s benzo[d]oxazole and furan substituents differentiate it from fluorinated chromenone-based analogs (e.g., Example 53 in ). The latter prioritize planar aromatic systems for DNA intercalation or kinase binding, whereas the benzo[d]oxazole may favor hydrophobic interactions .
Hydrogen-Bonding Profiles: The sulfonamide group in the target compound provides strong hydrogen-bond donor/acceptor sites (-SO₂NH-), surpassing the amide group in Example 53’s benzamide derivative. This could enhance crystallinity or target affinity, as observed in sulfonamide drugs like Celecoxib .
Synthetic Routes : Similar compounds in employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) for aryl-aryl bond formation. The target compound’s synthesis likely involves analogous strategies, given the prevalence of heterocyclic coupling in modern medicinal chemistry .
Thermal Stability: The chromenone-based sulfonamide in exhibits a melting point of 175–178°C, suggesting robust crystalline packing. The absence of melting data for the target compound necessitates further experimental characterization.
Functional Implications:
- Bioactivity : Fluorinated analogs (e.g., Example 53) often exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity. The target compound’s furan group, while less electronegative, may improve solubility in polar solvents .
- Crystallography : The use of SHELX software () is critical for resolving such complex structures, particularly for analyzing hydrogen-bonding networks and π-stacking interactions, which dictate packing efficiency and stability .
Q & A
Basic Research Questions
Q. How can the synthetic yield of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide be optimized in multi-step reactions?
- Methodological Answer :
- Intermediate Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates, ensuring minimal side-product carryover.
- Reaction Monitoring : Employ TLC or HPLC-MS to track reaction progress and optimize stoichiometry of coupling agents (e.g., EDCI/HOBt for amide bond formation).
- Temperature Control : For cyclization steps (e.g., pyrazole ring closure), maintain temperatures between 80–100°C under reflux to enhance reaction efficiency .
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data. Collect high-resolution data (≤1.0 Å) at low temperature (100 K) to minimize thermal motion artifacts. Hydrogen bonding networks can be analyzed using SHELXPRO .
- Complementary Spectroscopy : Cross-validate NMR (¹H/¹³C) and IR data with computational predictions (e.g., DFT for vibrational modes). Discrepancies in resonance splitting may indicate conformational flexibility in solution .
Q. What strategies improve the aqueous solubility of this sulfonamide derivative for in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to solubilize the compound while maintaining biocompatibility.
- pH Adjustment : Exploit the sulfonamide’s acidity (pKa ~6–8) by preparing buffers (e.g., phosphate, pH 7.4) to enhance ionization and solubility.
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the furan or pyrazole moieties without disrupting pharmacophores .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal lattice of this compound inform its stability and polymorphism?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Use Mercury software to visualize and quantify intermolecular contacts.
- Thermal Analysis : Correlate DSC/TGA data with hydrogen bond robustness. Weak C–H···O interactions may lead to low-temperature phase transitions .
Q. How can contradictions between spectroscopic and crystallographic data (e.g., tautomeric forms) be resolved?
- Methodological Answer :
- Dynamic NMR Studies : Perform variable-temperature ¹H NMR to detect tautomerization equilibria (e.g., keto-enol shifts in the pyrazole ring).
- DFT Calculations : Compare computed ¹³C chemical shifts with experimental data to identify dominant tautomers in solution. For solid-state discrepancies, consider twinning or disorder in the crystal structure .
Q. What experimental frameworks are suitable for evaluating the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer :
- INCHEMBIOL Protocol : Assess abiotic degradation (hydrolysis, photolysis) under controlled pH and UV conditions. For biotic studies, use microbial consortia from relevant ecosystems to model biodegradation pathways.
- Ecotoxicology Assays : Conduct acute toxicity tests on Daphnia magna or algal species, adhering to OECD guidelines. Measure LC50/EC50 values and correlate with logP (lipophilicity) .
Q. Which computational approaches are effective for predicting the biological activity of this compound against target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). Validate docking poses with MD simulations (100 ns) to assess binding stability.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking) in the crystal structure to identify potential pharmacophoric features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
